
N-(6-morpholinopyrimidin-4-yl)-2-(1H-pyrrol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to N-(6-morpholinopyrimidin-4-yl)-2-(1H-pyrrol-1-yl)acetamide involves multiple steps, including the formation of pyrimidine and pyrrolidine rings. In one study, a compound with a similar structure, N-(4-(2,4-dimorpholinopyrido[2,3-d]pyrimidin-6-yl)phenyl)pyrrolidine-1-carboxamide, was synthesized and characterized using various spectroscopic methods such as 13C NMR, 1H NMR, FT-IR, and MS. The structure was further confirmed by single crystal X-ray structural analysis . This suggests that the synthesis of N-(6-morpholinopyrimidin-4-yl)-2-(1H-pyrrol-1-yl)acetamide would likely follow a similar pathway, with careful attention to the formation of the pyrimidine and pyrrol rings and the subsequent attachment of the morpholine and acetamide groups.
Molecular Structure Analysis
The molecular structure of compounds in this class is often confirmed using X-ray diffraction, which provides a detailed view of the atomic arrangement. Density functional theory (DFT) calculations are also used to optimize the structure and compare it with experimental data. For instance, the compound mentioned above was analyzed using DFT with the B3LYP functional and the 6-311G(2d, p) basis set, which showed consistency with the X-ray diffraction results . This indicates that a similar approach would be applicable for analyzing the molecular structure of N-(6-morpholinopyrimidin-4-yl)-2-(1H-pyrrol-1-yl)acetamide.
Chemical Reactions Analysis
The reactivity of such compounds can be inferred from their electronic structure. The HOMO-LUMO gap is a critical parameter that indicates the chemical reactivity of a molecule. A small HOMO-LUMO gap suggests higher chemical reactivity, which was observed in a related compound, N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide . Therefore, it can be postulated that N-(6-morpholinopyrimidin-4-yl)-2-(1H-pyrrol-1-yl)acetamide may also exhibit significant reactivity, which could be exploited in various chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are closely related to their molecular structure. For example, the presence of hydrogen bonds can influence the packing of molecules in the solid state, as seen in the crystal structure analysis of the synthesized compound . The vibrational spectra obtained from FT-IR and FT-Raman provide insights into the functional groups present and their interactions. The NBO analysis and Hirshfeld surfaces can reveal information about hydrogen-bonded interactions and the nature of intermolecular contacts, which are crucial for understanding the compound's behavior in different environments . These analyses would be essential for a comprehensive understanding of N-(6-morpholinopyrimidin-4-yl)-2-(1H-pyrrol-1-yl)acetamide's properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Antimicrobial Activity : A study demonstrated the synthesis and in vitro evaluation of biolabile 2-morpholino-N-(4,6-diarylpyrimidin-2-yl)acetamides, revealing significant antibacterial activity against pathogens like beta-Hemolytic streptococcus, Klebsiella pneumoniae, Escherichia coli, and Pseudomonas, as well as antifungal activity against Aspergillus flavus, Microsporum gypseum, Mucor, and Rhizopus (Kanagarajan, Thanusu, & Gopalakrishnan, 2010).
Design and Synthesis : Another research focused on the design, synthesis, and spectral characterization of novel 2-morpholino-N-(4,6-diarylpyrimidin-2-yl)acetamides, highlighting the chemical innovation in the development of compounds with potential biological activities (Kanagarajan, Thanusu, & Gopalakrishnan, 2010).
Antitumor and Pharmacological Profiles : Research into the development of novel inhibitors of the PI3K-AKT-mTOR pathway identified 4-(Pyrimidin-4-yl)morpholines as privileged pharmacophores, underscoring the importance of morpholine derivatives in targeting key biochemical pathways involved in cancer progression (Hobbs et al., 2019).
Antimicrobial and Antifungal Agents : Synthesis and evaluation of 2-(2-oxo-morpholin-3-yl)-acetamide derivatives demonstrated broad-spectrum antifungal agents against Candida and Aspergillus species, indicating the compound's potential in addressing fungal infections (Bardiot et al., 2015).
Novel Radioligand Development : A pyridopyrimidin-4-one derivative was characterized as a radioligand candidate for arginine vasopressin 1B (V1B) receptor, demonstrating its utility in in vivo radiotracer applications to measure receptor occupancy, which is crucial for drug development and monitoring levels of specific receptors in various conditions (Koga et al., 2016).
Eigenschaften
IUPAC Name |
N-(6-morpholin-4-ylpyrimidin-4-yl)-2-pyrrol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c20-14(10-18-3-1-2-4-18)17-12-9-13(16-11-15-12)19-5-7-21-8-6-19/h1-4,9,11H,5-8,10H2,(H,15,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUMUDUUOZFPKIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)NC(=O)CN3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-morpholinopyrimidin-4-yl)-2-(1H-pyrrol-1-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

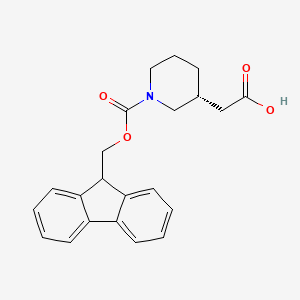
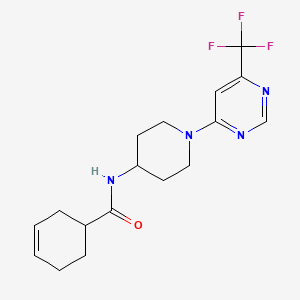
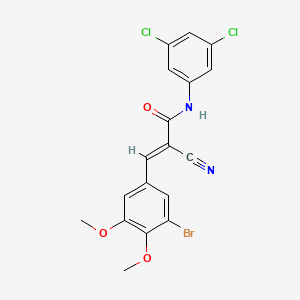
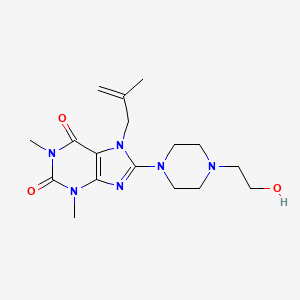
amino}ethoxy)benzoic acid](/img/no-structure.png)

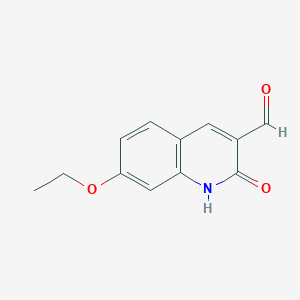
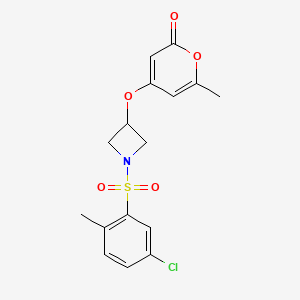
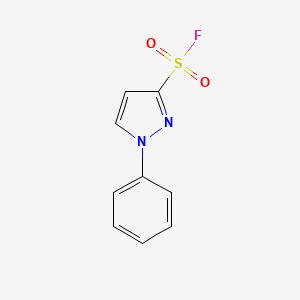
![9-(4-bromophenyl)-3-ethyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2519074.png)
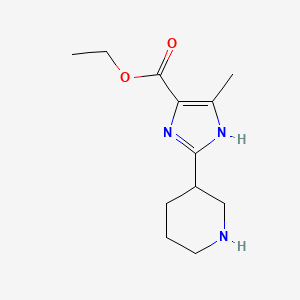
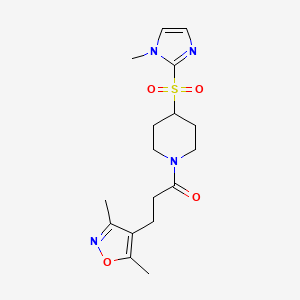

![N-(2-ethyl-6-methylphenyl)-2-(3'-(3-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2519079.png)